molecular formula C15H17N3O4 B4417167 4-[4-(4-METHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOIC ACID

4-[4-(4-METHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOIC ACID

Cat. No.: B4417167
M. Wt: 303.31 g/mol
InChI Key: PCQZKKVKFIHPSU-UHFFFAOYSA-N
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Description

4-{4-[(4-Methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a complex organic compound featuring a pyrazole ring substituted with a methoxybenzoyl group and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-METHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOIC ACID typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the methoxybenzoyl group through a coupling reaction. The final step involves the attachment of the butanoic acid chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-Methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing derivatives with different characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{4-[(4-Methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research investigates its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-METHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOIC ACID involves its interaction with specific molecular targets. The methoxybenzoyl group may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxybenzoyl)amino]benzoic acid
  • 4-(Dimethylamino)benzoic acid
  • 4-Amino-1-benzylpiperidine

Uniqueness

4-{4-[(4-Methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid stands out due to its unique combination of a pyrazole ring and a methoxybenzoyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and application development.

Properties

IUPAC Name

4-[4-[(4-methoxybenzoyl)amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-22-13-6-4-11(5-7-13)15(21)17-12-9-16-18(10-12)8-2-3-14(19)20/h4-7,9-10H,2-3,8H2,1H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQZKKVKFIHPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(4-METHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOIC ACID
Reactant of Route 2
Reactant of Route 2
4-[4-(4-METHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOIC ACID
Reactant of Route 3
4-[4-(4-METHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOIC ACID
Reactant of Route 4
4-[4-(4-METHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOIC ACID
Reactant of Route 5
4-[4-(4-METHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOIC ACID
Reactant of Route 6
4-[4-(4-METHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]BUTANOIC ACID

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